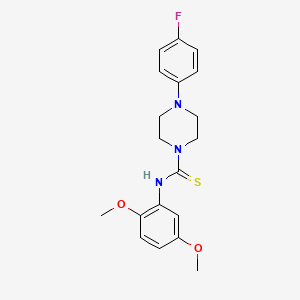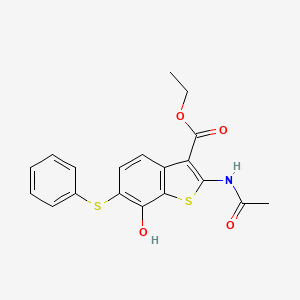![molecular formula C21H22N4O2S B10867641 2-(1,3-benzothiazol-2-yl)-5-cycloheptyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10867641.png)
2-(1,3-benzothiazol-2-yl)-5-cycloheptyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1,3-benzothiazol-2-yl)-5-cycloheptyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione” is quite the mouthful, but let’s break it down. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse applications in various fields. Now, let’s dive deeper.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 2-(1,3-benzothiazol-2-yl)acetonitrile with a cycloheptyl-substituted pyrazole derivative. The reaction typically proceeds under mild conditions, often using a base or Lewis acid catalyst.
Reaction Conditions::Starting Material: 2-(1,3-benzothiazol-2-yl)acetonitrile
Reagents: Cycloheptyl-substituted pyrazole derivative, base or Lewis acid catalyst
Conditions: Reflux in an appropriate solvent (e.g., ethanol)
Yield: The yield can vary based on the specific reaction conditions.
Industrial Production:: While industrial-scale production methods may differ, the synthetic route remains similar. Optimization for yield, purity, and scalability is crucial for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can yield reduced forms of the compound.
Substitution: Substitution reactions at different positions on the benzothiazole ring are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products:: The specific products depend on the reaction conditions and substituents. Isomers, regioselectivity, and stereochemistry play a role.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing new ligands and coordination complexes.
Biology: Potentially as a bioactive molecule due to its structural features.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: For developing novel materials or catalysts.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
. our compound’s unique structure sets it apart.
Remember, chemistry is an ever-evolving field, and further studies will unveil more about this intriguing compound
Properties
Molecular Formula |
C21H22N4O2S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-cycloheptyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C21H22N4O2S/c1-13-19-16(12-18(26)24(13)14-8-4-2-3-5-9-14)23-25(20(19)27)21-22-15-10-6-7-11-17(15)28-21/h6-7,10-12,14,23H,2-5,8-9H2,1H3 |
InChI Key |
IFCPPOWASRFTLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1C3CCCCCC3)NN(C2=O)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(4-sulfamoylbenzyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10867558.png)

![7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867565.png)
![7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867571.png)
![5-(3,4-Dimethoxyphenyl)-2-{[(2-ethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B10867574.png)

![4-methoxy-N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]benzamide](/img/structure/B10867593.png)
![10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867603.png)
![4-[2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867611.png)
![2-(4-methoxyphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10867625.png)
![2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10867631.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10867648.png)
![2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867650.png)

